N-(4-(4-(pyridin-2-yl)piperazine-1-carbonyl)oxazol-2-yl)cyclopropanecarboxamide
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Overview
Description
N-(4-(4-(pyridin-2-yl)piperazine-1-carbonyl)oxazol-2-yl)cyclopropanecarboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining a pyridine ring, a piperazine moiety, an oxazole ring, and a cyclopropane carboxamide group. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable candidate for research in medicinal chemistry and other scientific disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(4-(pyridin-2-yl)piperazine-1-carbonyl)oxazol-2-yl)cyclopropanecarboxamide typically involves multiple steps, starting with the preparation of the individual components, followed by their sequential coupling. One common approach involves the following steps:
Synthesis of the pyridin-2-yl piperazine: This can be achieved through the cyclization of 1,2-diamine derivatives with sulfonium salts.
Formation of the oxazole ring: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Coupling of the cyclopropane carboxamide: The final step involves the coupling of the cyclopropane carboxamide group with the previously synthesized intermediate, typically using peptide coupling reagents such as EDCI or HATU.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve the use of continuous flow reactors and automated synthesis platforms to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N-(4-(4-(pyridin-2-yl)piperazine-1-carbonyl)oxazol-2-yl)cyclopropanecarboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine and oxazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
N-(4-(4-(pyridin-2-yl)piperazine-1-carbonyl)oxazol-2-yl)cyclopropanecarboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N-(4-(4-(pyridin-2-yl)piperazine-1-carbonyl)oxazol-2-yl)cyclopropanecarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it has been shown to inhibit certain enzymes involved in bacterial cell wall synthesis, making it a potential candidate for antibacterial drug development . The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: Another compound with a similar piperazine and pyridine structure.
2-(4-Substituted-piperidin/piperazine-1-yl)-N-(5-substituted-pyridin-2-yl)benzamide: Shares the piperazine and pyridine moieties but differs in the substitution pattern.
Uniqueness
N-(4-(4-(pyridin-2-yl)piperazine-1-carbonyl)oxazol-2-yl)cyclopropanecarboxamide is unique due to the presence of the oxazole ring and the cyclopropane carboxamide group, which confer distinct chemical properties and reactivity. These features make it a versatile compound for various research applications and differentiate it from other similar compounds .
Properties
IUPAC Name |
N-[4-(4-pyridin-2-ylpiperazine-1-carbonyl)-1,3-oxazol-2-yl]cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O3/c23-15(12-4-5-12)20-17-19-13(11-25-17)16(24)22-9-7-21(8-10-22)14-3-1-2-6-18-14/h1-3,6,11-12H,4-5,7-10H2,(H,19,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXRMOTRESMCRNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=NC(=CO2)C(=O)N3CCN(CC3)C4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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